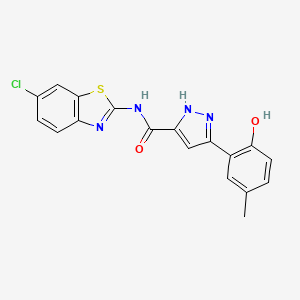
(+/-)-threo-4-Fluoroethylphenidate (hydrochloride)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(+/-)-threo-4-Fluoroethylphenidate (hydrochloride) is a synthetic stimulant compound that belongs to the phenidate class. It is structurally related to methylphenidate, a well-known medication used to treat attention-deficit hyperactivity disorder (ADHD) and narcolepsy. The compound is characterized by the presence of a fluorine atom on the ethyl group attached to the phenidate structure, which may influence its pharmacological properties.
Preparation Methods
The synthesis of (+/-)-threo-4-Fluoroethylphenidate (hydrochloride) involves several steps, starting from the appropriate precursor chemicals. One common synthetic route includes the following steps:
Formation of the intermediate: The process begins with the reaction of 4-fluorobenzaldehyde with ethylamine to form an imine intermediate.
Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride to yield the corresponding amine.
Acylation: The amine is acylated with methyl chloroformate to form the ester intermediate.
Hydrolysis and salt formation: The ester is hydrolyzed to produce the free acid, which is then converted to the hydrochloride salt by treatment with hydrochloric acid.
Industrial production methods may involve optimization of reaction conditions to improve yield and purity, as well as the use of scalable techniques for large-scale synthesis.
Chemical Reactions Analysis
(+/-)-threo-4-Fluoroethylphenidate (hydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride to convert the ester group to an alcohol.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
(+/-)-threo-4-Fluoroethylphenidate (hydrochloride) has several scientific research applications, including:
Chemistry: The compound is used as a reference standard in analytical chemistry for the development and validation of analytical methods.
Biology: It is studied for its effects on neurotransmitter systems, particularly dopamine and norepinephrine, to understand its potential as a central nervous system stimulant.
Medicine: Research is conducted to explore its potential therapeutic applications in treating ADHD and other neurological disorders.
Industry: The compound is used in the development of new pharmaceuticals and as a tool in drug discovery and development.
Mechanism of Action
The mechanism of action of (+/-)-threo-4-Fluoroethylphenidate (hydrochloride) involves the inhibition of dopamine and norepinephrine reuptake transporters. By blocking these transporters, the compound increases the levels of these neurotransmitters in the synaptic cleft, leading to enhanced neurotransmission. This action is similar to that of methylphenidate, but the presence of the fluorine atom may alter its binding affinity and pharmacokinetic properties.
Comparison with Similar Compounds
(+/-)-threo-4-Fluoroethylphenidate (hydrochloride) is compared with other similar compounds, such as:
Methylphenidate: Both compounds inhibit dopamine and norepinephrine reuptake, but the fluorine substitution in (+/-)-threo-4-Fluoroethylphenidate may result in different pharmacological effects.
Ethylphenidate: Similar in structure, but lacks the fluorine atom, which may influence its potency and duration of action.
Dexmethylphenidate: The dextrorotatory enantiomer of methylphenidate, which is more potent and has a different pharmacokinetic profile.
The uniqueness of (+/-)-threo-4-Fluoroethylphenidate (hydrochloride) lies in its fluorine substitution, which may confer distinct pharmacological properties compared to its analogs.
Properties
Molecular Formula |
C15H21ClFNO2 |
|---|---|
Molecular Weight |
301.78 g/mol |
IUPAC Name |
ethyl (2R)-2-(4-fluorophenyl)-2-[(2R)-piperidin-2-yl]acetate;hydrochloride |
InChI |
InChI=1S/C15H20FNO2.ClH/c1-2-19-15(18)14(13-5-3-4-10-17-13)11-6-8-12(16)9-7-11;/h6-9,13-14,17H,2-5,10H2,1H3;1H/t13-,14-;/m1./s1 |
InChI Key |
YIZCRMZHXLDJNK-DTPOWOMPSA-N |
Isomeric SMILES |
CCOC(=O)[C@@H]([C@H]1CCCCN1)C2=CC=C(C=C2)F.Cl |
Canonical SMILES |
CCOC(=O)C(C1CCCCN1)C2=CC=C(C=C2)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


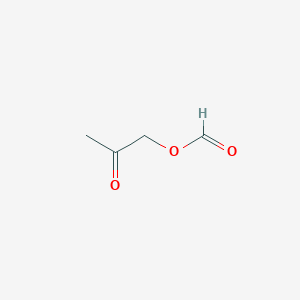
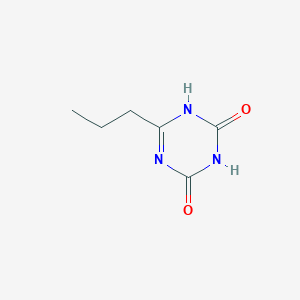
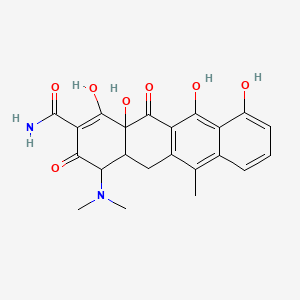

![N-[2-Bromo-1-(4-chlorophenyl)ethylidene]hydroxylamine](/img/structure/B14080078.png)
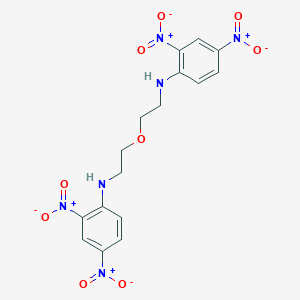

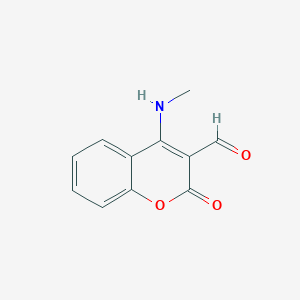
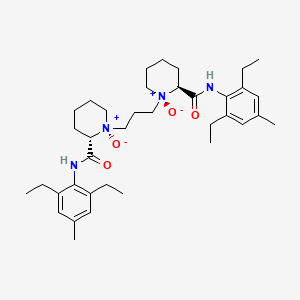
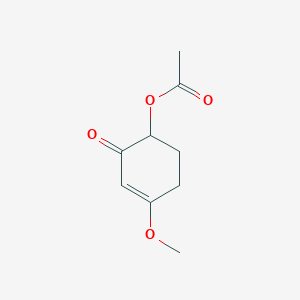

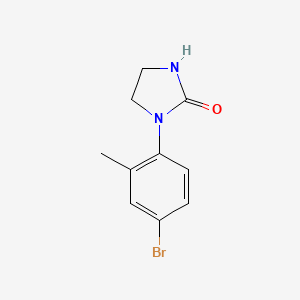
![2-[11-[3-(diaminomethylideneamino)propyl]-14-ethyl-12-methyl-4,7,10,13,16-pentaoxo-3,6,9,12,15-pentazabicyclo[15.3.1]henicosa-1(21),17,19-trien-5-yl]acetic acid;methanesulfonic acid](/img/structure/B14080136.png)
